molecular formula C₁₄H₂₃NO B142960 Spilanthol CAS No. 25394-57-4

Spilanthol

Cat. No.: B142960
CAS No.: 25394-57-4
M. Wt: 221.34 g/mol
InChI Key: BXOCHUWSGYYSFW-HVWOQQCMSA-N
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Description

Spilanthol is a natural, non-toxic compound found in the leaves of the plant Acmella oleracea. It is a sesquiterpene lactone and has been traditionally used in folk medicine for its topical pain-relieving and anti-inflammatory properties. Recent studies have identified this compound as a potential therapeutic agent in a variety of applications, including analgesia, anti-inflammatory and anti-cancer effects.

Scientific Research Applications

Bioactive Properties and Uses

Spilanthol, a bioactive alkylamide, is widely recognized for its diverse biological properties. Found in Asteraceae and Piperaceae plant species, it is notable for its sensorial anesthetic and spicy properties. Specifically, in Acmella oleracea (jambu), it is used both as a spice in Brazilian cuisine and in traditional remedies (Silveira, Sandjo, & Biavatti, 2018). Its wide range of applications in pharmacology, cosmetics, and as a food additive highlights its versatility and significance.

Antiseptic and Anti-Inflammatory Properties

This compound has demonstrated substantial antiseptic properties. It is especially prominent in Spilanthes acmella, a medicinal plant of commercial value. The compound's accumulation in in vitro cultures of Spilanthes acmella underscores its potential for antiseptic applications (Singh & Chaturvedi, 2012). Additionally, its anti-inflammatory effects have been observed in murine macrophage models, suggesting its effectiveness in reducing inflammatory responses (Wu et al., 2008).

Skin Penetration Enhancing Effects

This compound has been identified as a compound that can enhance skin penetration, a property significant for both pharmaceutical and cosmetic applications. Its ability to enhance the permeability of caffeine, testosterone, and other compounds through the skin highlights its potential in topical formulations (De Spiegeleer et al., 2013).

Pharmacological and Biological Activities

The compound has shown a variety of biological and pharmacological effects, including analgesic, neuroprotective, antioxidant, antimutagenic, anti-cancer, antimicrobial, antilarvicidal, and insecticidal activities. These multifaceted properties make this compound a subject of interest in diverse fields of research and application (Barbosa et al., 2016).

Antimalarial Activity

This compound has shown promising results in antimalarial activity. Extracts containing this compound have demonstrated effectiveness against Plasmodium falciparum, the parasite responsible for malaria. This finding supports the traditional use of Spilanthes spp. in treating malaria and highlights this compound's potential as an antimalarial agent (Spelman et al., 2011).

Antifungal Activity for Vulvovaginal Candidiasis

This compound has shown effectiveness against Candida albicans, particularly in the treatment of vulvovaginal candidiasis. Its inhibitory effects on both planktonic and biofilm forms of C. albicans demonstrate its potential as a therapeutic agent for fungal infections (Fabri et al., 2021).

Muscle Mass and Sexual Potency

In a study evaluating the effects of Spilanthes acmella extract, containing this compound, on muscle mass and sexual potency, significant improvements were observed. This suggests this compound's potential in enhancing muscle gain and sexual health (Pradhan et al., 2021).

Mechanism of Action

Target of Action

Spilanthol, a bioactive compound found in various plants, including Acmella paniculata , has been identified to target several key proteins in the Toll-Like Receptor 4 (TLR4) pathway . This pathway plays a crucial role in the innate immune system, primarily in triggering responses to pathogens and inflammation.

Mode of Action

This compound interacts with its targets by suppressing the TLR4 signaling pathway . This interaction results in the attenuation of neuroinflammation in neurodegenerative diseases (NDDs) . The compound’s mode of action also involves the inhibition of nitric oxide production due to reduced expression of the inducible nitric oxide synthase enzyme (iNOS) in macrophages .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TLR4 signaling pathway . By suppressing this pathway, this compound can attenuate neuroinflammation, a common feature of NDDs . Additionally, it inhibits the NF-κB pathway, leading to a reduction in the mRNA level and protein expression of COX-2 and iNOS .

Pharmacokinetics

In silico pharmacokinetic and toxicity screening of this compound indicated favorable characteristics for oral delivery . Importantly, this compound has demonstrated substantial blood-brain barrier (BBB) permeability , favoring its potential therapeutic application in NDDs. This property significantly impacts the bioavailability of this compound, allowing it to exert its effects in the central nervous system.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the attenuation of neuroinflammation in NDDs . This is achieved through the suppression of the TLR4 signaling pathway and the inhibition of nitric oxide production . These actions result in a reduction in the mRNA level and protein expression of COX-2 and iNOS , which are key players in the inflammatory response.

Biochemical Analysis

Biochemical Properties

Spilanthol interacts with several enzymes, proteins, and other biomolecules. It has been shown to suppress the toll-like receptor signaling pathway . Molecular docking and dynamics simulations demonstrate robust binding affinities between this compound and key proteins in the TLR4 pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the basal phosphorylation level of NKCC2, a protein involved in cell function . This compound also inhibits the expression of IL-1β in BV-2 cells . Furthermore, it can exert anti-inflammatory effects by inhibiting the production of nitric oxide due to reduced expression of inducible nitric oxide synthase enzyme (iNOS) in macrophages .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activation of several transcription factors, which may explain the effect of this compound on gene expression . Additionally, it has been shown to inhibit the phosphorylation of MAPK and I-κB .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, when orally administered, this compound induced a significant increase in both urine output and salt urinary excretion associated with a markedly reduced urine osmolality compared with control mice .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to permeate the human skin and the inside lining of the cheeks in the mouth (buccal mucosa), resulting in local as well as systemic pharmacological concentrations .

Subcellular Localization

It has been shown to rapidly reduce or reverse basal and agonist-increased cAMP levels through a mechanism involving increases in intracellular [Ca2+] .

Properties

IUPAC Name

(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6-,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOCHUWSGYYSFW-HVWOQQCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCC=CC(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C\CC/C=C/C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893963
Record name (E,Z,E)-N-(2-Methylpropyl)-2,6,8-decatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25394-57-4
Record name Spilanthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25394-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isobutyl-2E-decenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025394574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E,Z,E)-N-(2-Methylpropyl)-2,6,8-decatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFFININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9L3S4856
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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